3-nitro-1H-pyrazole-5-carbonitrile
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis and Materials Science
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, demonstrating immense versatility and significance in both organic synthesis and materials science. mdpi.com As a five-membered aromatic ring with two adjacent nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), pyrazole and its derivatives exhibit a wide array of chemical properties. mdpi.combiosynce.com This structural motif is prevalent in numerous compounds with diverse biological activities, leading to their extensive use in medicinal chemistry and drug discovery. mdpi.comdntb.gov.uaresearchgate.net
In the realm of organic synthesis , pyrazoles serve as versatile building blocks for constructing more complex molecular architectures. dntb.gov.uanih.gov Classical methods for pyrazole synthesis, such as the Knorr pyrazole synthesis involving the condensation of a β-diketone with a hydrazine (B178648), have been refined and expanded upon over the years. researchgate.netwikipedia.orgslideshare.net Modern synthetic strategies, including multicomponent reactions and flow chemistry, offer more efficient and environmentally friendly pathways to a wide range of substituted pyrazoles. mdpi.commdpi.com The functionalization of the pyrazole ring through various substitution reactions allows for the fine-tuning of its electronic and steric properties, making it an attractive scaffold for targeted synthesis. mdpi.com
In materials science , pyrazole-containing compounds are utilized in the development of functional materials with unique optical, electrical, and mechanical properties. biosynce.com Pyrazole-based polymers can be employed in sensors, optoelectronic devices, and protective coatings. biosynce.com Furthermore, the ability of the pyrazole nitrogen atoms to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs). biosynce.comnih.gov These materials possess high porosity and tunable structures, making them promising candidates for applications in gas storage, separation, and catalysis. biosynce.com The photophysical properties of certain pyrazole derivatives also make them suitable for use as chemosensors for detecting various ions. mdpi.comnih.gov
The broad applicability of the pyrazole scaffold is evident in various commercial products, including pharmaceuticals and agrochemicals. biosynce.commdpi.comchemicalbook.com A notable example is the fungicide 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is a key component in several commercial agricultural products. wikipedia.org
Overview of Nitro and Nitrile Functionalization in Heterocyclic Compounds
The introduction of nitro (-NO2) and nitrile (-C≡N) functional groups onto heterocyclic scaffolds profoundly influences their chemical reactivity and physical properties. Both groups are strongly electron-withdrawing, a characteristic that significantly alters the electron density distribution within the heterocyclic ring system. nih.govwikipedia.org
Nitro Group Functionalization:
The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.gov This property deactivates aromatic rings towards electrophilic substitution and facilitates nucleophilic aromatic substitution, where the nitro group can sometimes act as a leaving group. wikipedia.orguni-rostock.de In heterocyclic compounds like pyrazoles, the presence of a nitro group enhances the acidity of N-H protons and can direct the regioselectivity of certain reactions. wikipedia.orguni-rostock.denih.gov
The versatility of the nitro group extends to its synthetic transformations. It can be reduced to various other functional groups, most notably an amino group (-NH2), which is a key transformation in the synthesis of many biologically active molecules. nih.gov This conversion from an electron-withdrawing to an electron-donating group dramatically alters the compound's properties. The nitro group itself is a key component in many energetic materials due to its ability to release energy upon decomposition to form stable products like dinitrogen gas (N2). wikipedia.orgnih.gov
Nitrile Group Functionalization:
The nitrile, or cyano, group is another important electron-withdrawing functional group. researchgate.net Its linear geometry and the triple bond between carbon and nitrogen create a reactive site susceptible to various transformations. ebsco.com The nitrile group is considered a versatile precursor in organic synthesis, capable of being converted into amines, carboxylic acids, amides, and other heterocyclic systems. researchgate.netebsco.comallen.inwikipedia.org
In the context of heterocyclic chemistry, the nitrile group can be introduced to modulate the electronic properties of the molecule and to serve as a handle for further synthetic modifications. researchgate.net For instance, α,β-unsaturated nitriles are valuable starting materials for the synthesis of 5-aminopyrazoles. mdpi.com The presence of a nitrile group can also influence the biological activity of a molecule, and it is a common feature in many pharmaceuticals. allen.in
The dual functionalization of a heterocyclic compound with both nitro and nitrile groups creates a molecule with a unique and complex reactivity profile, offering numerous possibilities for synthetic elaboration and the development of novel compounds with specific properties.
Structural Features and IUPAC Nomenclature of 3-nitro-1H-pyrazole-5-carbonitrile and Related Analogues
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a clear and unambiguous way to describe their molecular structures.
This compound:
Core Structure: The parent heterocycle is pyrazole, a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. wikipedia.org The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, which is one of the possible tautomeric forms of the pyrazole ring. researchgate.net
Substituents: The pyrazole ring is substituted with two functional groups:
A nitro group (-NO2) at position 3.
A carbonitrile group (-C≡N) at position 5. The term "carbonitrile" is the IUPAC-preferred nomenclature for the -C≡N group when the carbon atom is considered part of the main chain or ring system. allen.inwikipedia.org
The numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds around the ring in a way that gives the substituents the lowest possible locants.
Related Analogues:
The structural features and nomenclature of related analogues can be understood by considering variations in the substituent positions or the nature of the substituents themselves.
Isomeric Forms: An isomer of the target compound could be 5-nitro-1H-pyrazole-3-carbonitrile , where the positions of the nitro and carbonitrile groups are swapped.
Analogues with Different Functional Groups: Replacing the nitro or carbonitrile group with other functionalities leads to a wide range of analogues. For example, 3-nitro-1H-pyrazole-5-carboxylic acid (CAS 925646-13-5) is an analogue where the nitrile group is replaced by a carboxylic acid group. manchesterorganics.com Another example is 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile , which features an amino group and a substituted phenyl group on the pyrazole ring. nih.gov
Polynitrated Pyrazoles: More complex analogues can feature multiple nitro groups, such as 3,4,5-trinitro-1H-pyrazole , which is of interest in the field of energetic materials. mdpi.com
Below is a table summarizing the key structural information for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1204246-72-9 | |
| Molecular Formula | C4H2N4O2 | |
| Molecular Weight | 138.08 g/mol | |
| Physical Form | Solid |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDVYNBKVIRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nitro Substituted Pyrazole Carbonitriles
Classical and Conventional Synthetic Routes to Pyrazole (B372694) Systems
The formation of the pyrazole ring is a fundamental step in the synthesis of these compounds. Several well-established methods are routinely employed.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This approach is versatile, allowing for the preparation of a wide array of substituted pyrazoles.
The reaction typically proceeds by the condensation of a hydrazine with a β-dicarbonyl compound, an α,β-unsaturated ketone or aldehyde, or an acetylenic ketone. nih.govmdpi.com For instance, the Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of regioisomers can be formed. mdpi.comnih.gov
Similarly, α,β-unsaturated ketones react with hydrazines, often leading to pyrazoline intermediates that can be subsequently oxidized to the corresponding pyrazole. nih.govmdpi.comnih.gov If the α,β-unsaturated carbonyl compound contains a suitable leaving group at the β-position, elimination can directly lead to the aromatic pyrazole. mdpi.comnih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Carbonyl Precursor | Hydrazine Derivative | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine hydrate (B1144303) | Acid or base catalysis | Polysubstituted pyrazole | mdpi.com |
| α,β-Unsaturated Ketone | Phenylhydrazine (B124118) | Solvent, heat | Pyrazoline, then pyrazole | nih.gov |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazoles in a single step from three or more starting materials. nih.govnih.govbeilstein-journals.orglongdom.orgrsc.orgnih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. beilstein-journals.orglongdom.orgnih.gov
One common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been developed, such as the synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgnih.gov
In some MCRs, the 1,3-dielectrophile is generated in situ. beilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form 1,3-dicarbonyl compounds, which then react with hydrazines in a one-pot process. beilstein-journals.org
The [3+2] cycloaddition reaction is another powerful method for synthesizing the pyrazole core. nih.govresearchgate.netmdpi.comrsc.orgunisi.itrsc.orgnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Diazo Compounds: Diazo compounds, particularly α-diazocarbonyl compounds like ethyl diazoacetate, can react with alkynes to form pyrazoles. nih.govunisi.itrsc.org The reaction of diazoalkanes with alkenes can also lead to pyrazolines, which can be oxidized to pyrazoles. nih.govnih.gov Silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane with dicyanoalkenes has been used to synthesize pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.org
Nitrilimines: Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkynes and alkenes to afford pyrazoles and pyrazolines, respectively. nih.govmdpi.comrsc.orgnih.gov This method provides a regioselective route to various substituted pyrazoles. mdpi.comrsc.org
Table 2: Comparison of 1,3-Dipolar Cycloaddition Pathways
| 1,3-Dipole | Dipolarophile | Key Features | Reference(s) |
|---|---|---|---|
| Diazo Compounds | Alkynes, Alkenes | Can be catalyzed by metals; may require heat; can be generated in situ. | nih.govunisi.itrsc.orgchinesechemsoc.org |
Introduction of Nitro and Nitrile Functional Groups on Pyrazole Scaffolds
Once the pyrazole ring is formed, or by using appropriately functionalized precursors, the nitro and cyano groups must be introduced to arrive at the target molecule, 3-nitro-1H-pyrazole-5-carbonitrile.
The direct nitration of the pyrazole ring is a common method for introducing a nitro group. The regioselectivity of this electrophilic substitution reaction is influenced by the reaction conditions and the substituents already present on the pyrazole ring. semanticscholar.orgresearchgate.netresearchgate.netnih.gov
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net However, milder conditions, such as nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride, have also been employed. semanticscholar.orgresearchgate.netresearchgate.netnih.gov The nitration of unsubstituted pyrazole often leads to 4-nitropyrazole, while the nitration of N-substituted pyrazoles can yield different isomers. semanticscholar.orgnih.gov For example, N-methylpyrazole can be nitrated to give the 3-nitro derivative. semanticscholar.orgnih.gov
An important route to 3-nitropyrazoles involves the nitration of pyrazole to form 1-nitropyrazole, which then undergoes thermal or acid-catalyzed rearrangement to yield the more stable 3-nitropyrazole. nih.govchemicalbook.com
Table 3: Common Nitrating Agents for Pyrazoles
| Nitrating Agent | Conditions | Typical Outcome | Reference(s) |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Varies, often low temperature | C-Nitration, commonly at C4 | semanticscholar.orgresearchgate.netnih.gov |
| HNO₃ / Acetic Anhydride | Varies | N-Nitration followed by rearrangement, or C-nitration | researchgate.netnih.gov |
The introduction of a cyano group onto the pyrazole ring can be achieved through various synthetic transformations. A common precursor for a pyrazole-5-carbonitrile is a pyrazole-5-carboxylic acid or its corresponding amide. Dehydration of the 5-carboxamide group is a standard method for forming the nitrile.
Alternatively, the cyano group can be incorporated during the ring-forming step. Using precursors that already contain a nitrile function is a highly effective strategy. For instance, the condensation of 3-oxoalkanonitriles with specific reagents and subsequent cyclization with hydrazine can lead to the formation of 3-amino-1H-pyrazole-4-carbonitriles. nih.gov Similarly, multicomponent reactions involving malononitrile are frequently used to build pyrazole scaffolds that include a cyano group. beilstein-journals.orgnih.govnih.gov
Another approach is the Sandmeyer reaction, where a pyrazole amine is converted to a diazonium salt, which is then treated with a cyanide salt (e.g., CuCN) to install the nitrile group. The direct cyanation of a pyrazole ring is less common but can be achieved under specific conditions. Silver-catalyzed cycloaddition reactions have also been shown to be effective in producing cyanopyrazoles. chinesechemsoc.org For example, the reaction of dicyanoalkenes with trifluorodiazoethane yields pyrazoles with a cyano group. chinesechemsoc.org
Oxidative Methods for Nitro Group Formation
The introduction of a nitro group (—NO₂) onto the pyrazole ring is a critical step in the synthesis of nitro-pyrazole derivatives. This is typically achieved through electrophilic nitration, where the pyrazole ring, being an electron-rich aromatic system, reacts with a nitrating agent.
A common and direct method for the nitration of pyrazole rings involves the use of a nitrating mixture, most frequently a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to prevent over-nitration or degradation of the substrate. mdpi.com For instance, tetrasubstituted pyrazole derivatives have been successfully nitrated using potassium nitrate (B79036) (KNO₃) in sulfuric acid at room temperature. mdpi.com
Another approach involves the nitration of pyrazole itself to form N-nitropyrazole, which can then undergo thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole or 4-nitropyrazole. nih.gov The nitration agents for the initial step can include HNO₃/H₂SO₄ or a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O). nih.gov
Furthermore, oxidative aromatization can indirectly lead to the formation of nitro-substituted pyrazole systems. For example, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, which contain a dihydropyrazole fused system, can result in the corresponding aromatic nitro-substituted pyrazolo[1,5-a]pyrimidine (B1248293). nih.gov
Advanced Synthetic Techniques Applicable to Pyrazole Carbonitriles
Modern synthetic chemistry has seen the advent of enabling technologies that offer significant advantages over traditional batch methods, including enhanced reaction rates, improved yields, greater safety, and better scalability. These techniques are highly applicable to the synthesis of complex heterocyclic structures like pyrazole carbonitriles.
Flow Chemistry Approaches
Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the production of pyrazoles. mdpi.comgalchimia.com In this technique, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This method offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. galchimia.com
Several flow-based syntheses of pyrazoles have been reported:
A two-stage process converting acetophenones first to enaminone intermediates and then to pyrazoles by reaction with hydrazine has been successfully implemented in a flow system. galchimia.com
A four-step continuous flow synthesis of pyrazoles from anilines demonstrated the safe handling of hazardous hydrazine intermediates. mdpi.com
The synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been achieved in a transition metal-free continuous-flow process with total residence times of around 70 minutes. mdpi.com
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves (typically 20-100 kHz) to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates.
This technique has been effectively applied to the synthesis of pyrazole derivatives, often providing significant benefits such as shorter reaction times, milder reaction conditions, and improved yields compared to conventional methods. asianpubs.orgrsc.org It is considered a green chemistry approach as it can reduce energy consumption and the need for harsh reagents. nih.gov
Examples of ultrasound-assisted pyrazole synthesis include:
The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine under ultrasound irradiation, which drastically enhanced the reaction rate. asianpubs.org
The design and synthesis of tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives were carried out using both conventional and ultrasonic irradiation methods, with ultrasound offering a more efficient route. nih.gov
The one-pot, three-component reaction of aromatic aldehydes, malononitrile, and hydrazines to form aminopyrazolecarbonitriles has been effectively promoted by ultrasonic radiation. tandfonline.com
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) is another advanced technique that has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. tandfonline.com This method uses microwave energy to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes. tandfonline.comnih.gov
MAOS offers several advantages, such as higher yields, cleaner reactions with fewer side products, and the possibility of conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comnih.gov
The utility of microwave irradiation has been demonstrated in various pyrazole syntheses:
The condensation of chalcone (B49325) analogs with hydrazine hydrate to yield pyrazole derivatives has been efficiently achieved using microwave assistance. nih.gov
Solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles have been shown to proceed rapidly, generating adducts in competitive yields. nih.gov
A cost-effective and eco-friendly procedure for the one-pot synthesis of highly substituted pyrazoles from aromatic aldehydes, malononitrile, and phenylhydrazine has been developed using microwave irradiation in an ionic liquid. researchgate.net
Specific Synthetic Pathways Towards this compound and Closely Related Structures
While a direct, one-step synthesis for this compound is not extensively reported, its synthesis can be envisaged by combining methods for constructing the nitro-pyrazole core with those for introducing the carbonitrile functionality. The synthesis of closely related nitro-pyrazole-carbonitrile derivatives provides a blueprint for potential synthetic routes.
Reported Syntheses of Nitro-Pyrazole-Carbonitrile Derivatives
The synthesis of functionalized pyrazole-carbonitriles is well-documented. A common strategy involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-difunctional precursor bearing a cyano group. tandfonline.comnih.gov
A particularly relevant precursor for the synthesis of the target molecule and its analogs is 3-amino-1H-pyrazole-4-carbonitrile . Several derivatives of this scaffold have been synthesized. For example, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a) can be prepared by reacting (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) with hydrazine hydrate. nih.gov Compound 6a itself is formed from the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile (B146778). nih.gov This aminopyrazole-carbonitrile scaffold could then theoretically undergo diazotization of the amino group followed by a Sandmeyer-type reaction or other methods to introduce a nitro group at the 3-position.
Alternatively, building the ring with the nitro group already present on a precursor is a viable strategy. The synthesis of various nitro-substituted triaryl pyrazoles has been accomplished by the cyclization of 1,3-diketones with a substituted phenylhydrazine, followed by nitration of an available position on one of the phenyl rings. mdpi.com
A summary of relevant synthesized pyrazole-carbonitrile derivatives is presented below.
| Compound Name | Precursors | Method | Reference |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, Hydrazine hydrate | Cyclocondensation | nih.gov |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | (Z)-3-Amino-2-(4-chlorobenzoyl)-4,4,4-trichloro-2-butenenitrile, Hydrazine hydrate | Cyclocondensation | nih.gov |
| 5-Aminopyrazole-4-carbonitriles | Phenylhydrazine, Aldehyde derivatives, Malononitrile | Three-component cyclocondensation | mdpi.com |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Not specified | Not specified | nih.gov |
Precursor Chemistry for the Introduction of Adjacent Nitro and Cyano Groups
The strategic introduction of adjacent nitro and cyano groups onto a pyrazole ring often involves multi-step synthetic sequences starting from carefully chosen precursors. A common and effective strategy is the chemical transformation of an amino group, which can be readily converted into a nitro group via oxidation. This approach leverages the accessibility of aminopyrazole carbonitriles as starting materials.
A key precursor for obtaining a pyrazole with adjacent amino and cyano functionalities is 3-amino-1H-pyrazole-5-carbonitrile. The synthesis of such precursors can be achieved through various condensation reactions. For instance, reacting 3-oxoalkanonitriles with trichloroacetonitrile can yield 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, which upon condensation with hydrazines, furnish 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com
Once the aminopyrazole carbonitrile scaffold is in place, the amino group can be converted to a nitro group. Oxidation is a well-established method for this transformation. A mixture of hydrogen peroxide and sulfuric acid, often catalyzed by sodium tungstate, has been successfully used to oxidize aminopyrazoles to their corresponding nitropyrazoles. mdpi.com This method was employed in the synthesis of 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, where an amino group on the pyrazole ring was oxidized to a nitro group. mdpi.com
Another important precursor is 3-amino-4-pyrazolecarbonitrile, which can be used to synthesize substituted 3-nitropyrazoles. researchgate.net The general strategy involves the diazotization of the amino group followed by a Sandmeyer-type reaction or other displacement methods to introduce the desired substituent, with the nitration step occurring before or after this functionalization.
The table below summarizes common precursor strategies for the synthesis of pyrazoles with adjacent nitro and cyano groups.
Table 1: Precursor Strategies for Nitro-Cyano Pyrazoles
| Precursor | Target Intermediate | Reagents for Transformation | Reference |
|---|---|---|---|
| 3-Amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan | 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | H₂O₂ / H₂SO₄, Na₂WO₄ | mdpi.com |
| 3-Amino-4-pyrazolecarbonitrile | Substituted 3-Nitro-4-R-pyrazoles | Diazotization, Nitration | researchgate.net |
This precursor-based approach allows for the regioselective placement of the nitro and cyano groups, which is crucial for directing subsequent reactions and for the final properties of the target molecule.
One-Pot and Cascade Reactions for Fused Heterocycles Containing Pyrazole Carbonitrile Units
Pyrazole carbonitriles, particularly aminopyrazole carbonitriles, are highly valuable building blocks for the construction of fused heterocyclic systems through one-pot and cascade reactions. researchgate.net These methodologies are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. chim.it
Aminopyrazoles possess multiple reactive sites, making them ideal candidates for multicomponent reactions to form fused heterocycles like pyrazolopyridines. researchgate.net For example, a one-pot reaction of an α,β-unsaturated aldehyde, a cyclic 1,3-diketone, and a 5-aminopyrazole in a solvent like DMSO can lead to the formation of pyrazole-fused pyridine (B92270) derivatives. researchgate.net
Similarly, pyrazolo[1,5-a]pyrimidines are readily synthesized from 3-amino-1H-pyrazole-4-carbonitrile precursors. These precursors can undergo regioselective condensation with non-symmetrical dielectrophiles to yield the fused pyrimidine (B1678525) ring. mdpi.com Microwave-assisted one-pot synthesis has also proven to be a powerful tool for creating pyrazolo[1,5-a]pyrimidines, offering advantages such as reduced reaction times and minimal chemical waste. chim.it
Another important class of fused heterocycles, pyrano[2,3-c]pyrazoles, can be synthesized via one-pot, multicomponent reactions. One such approach involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde. nih.gov This process can proceed via the in situ formation of a pyrazolone, followed by a sequence of Knoevenagel condensation and Michael addition reactions to construct the fused pyran ring. nih.gov Variations of this reaction can be promoted by visible light or catalyzed by eco-friendly materials. acs.org
The table below provides examples of fused heterocyclic systems synthesized from pyrazole carbonitrile units via one-pot or cascade reactions.
Table 2: One-Pot and Cascade Reactions for Fused Pyrazole Carbonitriles
| Starting Materials | Fused Heterocycle Product | Reaction Type | Reference |
|---|---|---|---|
| 5-Aminopyrazole, α,β-Unsaturated Aldehyde, Cyclic 1,3-Diketone | Pyrazolopyridine | One-Pot Multicomponent | researchgate.net |
| 3-Amino-1H-pyrazole-4-carbonitrile, Non-symmetrical Dielectrophile | Pyrazolo[1,5-a]pyrimidine | Regioselective Condensation | mdpi.com |
These synthetic strategies highlight the versatility of the pyrazole carbonitrile scaffold in building diverse and complex heterocyclic structures, which are of significant interest in various fields of chemical science.
Mechanistic Investigations of Reactions Involving Nitro Substituted Pyrazole Carbonitriles
Electronic Effects of Nitro and Nitrile Substituents on Pyrazole (B372694) Reactivity
The reactivity of the pyrazole ring in 3-nitro-1H-pyrazole-5-carbonitrile is profoundly influenced by the strong electron-withdrawing nature of both the nitro and nitrile substituents. These groups deactivate the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic reactions.
Electron-Withdrawing Properties and Enhanced Electrophilicity
The nitro and nitrile groups are potent electron-withdrawing groups due to their resonance and inductive effects. This withdrawal of electron density from the pyrazole ring significantly enhances its electrophilicity. The pyrazole ring system, which is typically electron-rich, becomes electron-deficient in the presence of these substituents, making it more susceptible to attack by nucleophiles. The combined electron-withdrawing power of the nitro and nitrile functionalities in this compound renders the pyrazole core highly electrophilic, a key factor driving its reactivity in various chemical transformations. This enhanced electrophilicity is a general feature of nitro-substituted aromatic and heteroaromatic compounds. nih.govrsc.org
Nucleophilic Susceptibility at Specific Ring Positions
The electron-withdrawing effects of the nitro and nitrile groups are not uniform across the pyrazole ring. The positions ortho and para to these deactivating groups experience the most significant decrease in electron density, making them the most likely sites for nucleophilic attack. In the case of this compound, the C4 position and the carbon atom of the nitrile group are particularly activated towards nucleophilic substitution or addition. This is a common reactivity pattern observed in other nitro-substituted heterocyclic systems, where nucleophilic attack preferentially occurs at positions that allow for the stabilization of the resulting negative charge by the electron-withdrawing groups. rsc.org For instance, studies on polysubstituted isoxazoles have demonstrated the feasibility of functionalizing the isoxazole (B147169) ring through nucleophilic aromatic substitution of a nitro group. rsc.org
Regioselectivity and Stereoselectivity in Transformations of Nitro-Substituted Pyrazoles
The specific placement of the nitro and nitrile groups on the pyrazole ring directs the outcome of chemical reactions, leading to high regioselectivity and, in some cases, stereoselectivity.
Regioselective Nucleophilic Substitution Reactions of Nitro Groups
The nitro group in nitropyrazoles can be displaced by various nucleophiles. The regioselectivity of this substitution is highly dependent on the substitution pattern of the pyrazole ring. For example, in 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3 position. researchgate.net Similarly, in 1-methyl-3,4,5-trinitropyrazole, nucleophiles preferentially attack the C5 position. researchgate.net In the context of this compound, the nitro group at the C3 position is a potential site for nucleophilic displacement, although the reactivity will also be influenced by the nitrile group at C5. The outcome of such reactions is a delicate balance of electronic and steric factors.
Positional Isomerism in Pyrazole Derivatization
The synthesis of derivatives from this compound can lead to the formation of positional isomers. The specific isomer formed is often dictated by the reaction conditions and the nature of the reacting species. For instance, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives through a three-component reaction of benzaldehydes, malononitrile (B47326), and phenyl hydrazine (B178648) has been shown to be an efficient process. nih.gov The derivatization of the pyrazole ring can occur at the nitrogen atoms or at the available carbon positions, leading to a variety of structural isomers with distinct chemical and physical properties.
Annular Tautomerism and Prototropic Equilibria in Pyrazoles with Electron-Withdrawing Groups
Pyrazoles bearing a hydrogen atom on one of the ring nitrogen atoms can exist as a mixture of two annular tautomers. encyclopedia.pub This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. encyclopedia.pub The position of this equilibrium is significantly influenced by the nature and position of substituents on the ring, as well as by the solvent and temperature. nih.gov
In the case of this compound, the presence of two strong electron-withdrawing groups at positions 3 and 5 has a profound impact on the tautomeric equilibrium. Electron-withdrawing groups tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent. nih.gov For this compound, this would suggest a preference for the 1H-tautomer, where the proton is on the N1 nitrogen.
Theoretical and experimental studies on substituted pyrazoles have shown that the tautomeric preference is a complex interplay of several factors. nih.govmdpi.com In some instances, electron-donating groups favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.gov However, for methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the ester group at position 5 was observed in the crystal state. mdpi.com This highlights that intermolecular interactions, such as hydrogen bonding, can also play a crucial role in determining the predominant tautomeric form in the solid state. mdpi.com The study of prototropic equilibria is essential for understanding the reactivity and biological activity of pyrazole derivatives, as different tautomers can exhibit distinct chemical properties. encyclopedia.pubrsc.org
Influence of Nitro and Nitrile Groups on Tautomeric Equilibria
The electronic properties of substituents on the pyrazole ring, particularly at the C3 and C5 positions, have a profound impact on the tautomeric equilibrium. The presence of electron-donating or electron-withdrawing groups can shift the equilibrium to favor one tautomer over the other.
Theoretical calculations, such as ab initio MP2/6-311++G** computations, have been employed to systematically study these substituent effects. nih.gov These studies have shown that electron-donating groups, including the nitro group (-NO2) when acting through its π-system, tend to favor the C3-tautomer. nih.gov Conversely, strong electron-withdrawing groups are predicted to stabilize the C5-tautomer. nih.gov
Reaction Classes of Nitro-Substituted Pyrazole Carbonitriles
Reduction Chemistry of the Nitro Group
The nitro group on the pyrazole ring is susceptible to reduction, a transformation that is a cornerstone in the synthesis of various functionalized pyrazoles, particularly amino-substituted derivatives which are valuable pharmaceutical intermediates.
Several methods are available for the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C). For instance, the reduction of ethyl 5-nitro-1H-pyrazole-3-carboxylate to ethyl 5-amino-1H-pyrazole-3-carboxylate can be achieved with high yields under mild conditions using H2 gas and a Pd/C catalyst. Another approach is chemical reduction using metals in acidic or neutral media, such as iron in the presence of hydrochloric acid or ammonium (B1175870) chloride.
These reduction reactions are crucial for accessing aminopyrazoles, which serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. The resulting amino group can be further modified, for example, through diazotization followed by substitution, or by acylation to form amides.
Cyclization Reactions Involving the Nitrile Moiety
The nitrile group in this compound is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the construction of novel scaffolds.
One important class of reactions involves the condensation of the pyrazole derivative with bifunctional reagents. For example, 3-aminopyrazole-4-carbonitriles can react with bidentate electrophiles to regioselectively synthesize pyrazolo[1,5-a]pyrimidines. nih.gov Although the specific reactivity of this compound in such reactions is not detailed in the provided results, the presence of the nitrile group suggests its potential to undergo similar transformations.
The nitrile group can also be a precursor for other functional groups that can then participate in cyclizations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up further avenues for annulation reactions.
Condensation Reactions and Heterocycle Annulation
Nitro-substituted pyrazole carbonitriles are valuable building blocks for the synthesis of more complex heterocyclic systems through condensation and annulation reactions. These reactions often involve the participation of both the nitro and nitrile functionalities, or derivatives thereof.
For example, the reduction of the nitro group to an amino group, as discussed previously, generates a nucleophilic center that can readily participate in condensation reactions. The resulting aminopyrazole can react with a variety of carbonyl compounds, such as β-ketoesters or 1,3-diketones, to form fused pyrazolo[3,4-b]pyridines or other related heterocycles.
Furthermore, the pyrazole ring itself can be constructed through a condensation reaction. A general and widely used method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.org In the context of this compound, its synthesis would likely involve a precursor containing the necessary nitro and cyano functionalities that undergoes cyclization with hydrazine.
The combination of a nitro group, which can be reduced to a reactive amino group, and a nitrile group, which can be hydrolyzed or participate in cycloadditions, makes this compound a highly versatile platform for the construction of a wide array of annulated pyrazole derivatives with potential applications in various fields of chemistry.
Advanced Spectroscopic and Diffraction Characterization of Nitro Substituted Pyrazole Carbonitriles
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the key functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds and their environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-nitro-1H-pyrazole-5-carbonitrile is characterized by distinct absorption bands that confirm the presence of the pyrazole (B372694) ring, the nitro group (NO₂), and the nitrile group (C≡N). The N-H bond of the pyrazole ring typically exhibits a broad stretching vibration in the region of 3200-3400 cm⁻¹. The nitrile group's C≡N triple bond gives rise to a sharp and intense absorption peak in the 2220-2260 cm⁻¹ range, a characteristic and easily identifiable feature. mdpi.com
The nitro group is identified by two prominent stretching vibrations: a strong asymmetric stretch usually found between 1500 and 1550 cm⁻¹ and a symmetric stretch appearing in the 1300-1360 cm⁻¹ region. The pyrazole ring itself contributes to a series of complex vibrations, including C=N and C=C stretching, within the 1400-1600 cm⁻¹ fingerprint region. researchgate.net
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Pyrazole N-H | Stretching | 3200 - 3400 | Broad, Medium |
| Nitrile C≡N | Stretching | 2220 - 2260 | Sharp, Strong |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1300 - 1360 | Strong |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in a suitable deuterated solvent like DMSO-d₆. A broad singlet, highly dependent on solvent and concentration, corresponds to the N-H proton of the pyrazole ring. The second signal, a sharp singlet, is attributed to the single proton attached to the pyrazole ring at the C4 position. Due to the strong electron-withdrawing effects of the adjacent nitro (at C3) and cyano (at C5) groups, this H4 proton is significantly deshielded and is expected to appear at a downfield chemical shift.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | Variable (e.g., 13-15 in DMSO-d₆) | Broad Singlet |
| H4 | ~8.0 - 8.5 | Singlet |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, four signals are anticipated, corresponding to the three carbons of the pyrazole ring and the one carbon of the nitrile group. The chemical shifts are heavily influenced by the substituents. The C3 and C5 carbons, bonded to the nitro and cyano groups respectively, are expected at the most downfield positions. In contrast, the C4 carbon, bearing a proton, will be found at a more upfield position. The nitrile carbon typically resonates in a distinct region around 110-120 ppm. oregonstate.edu Based on data for similar nitropyrazole structures, the chemical shifts can be predicted. researchgate.net
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3-NO₂ | ~150 - 155 |
| C4 | ~115 - 120 |
| C5-CN | ~130 - 135 |
| C≡N | ~110 - 115 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this compound, the H4 proton has no adjacent proton neighbors, so no H-H correlations would be observed in a standard COSY spectrum, confirming its isolated nature on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). For this molecule, a single cross-peak would be expected, connecting the H4 proton signal on one axis to the C4 carbon signal on the other axis. This provides an unambiguous assignment for the C4 carbon.
The H4 proton should show correlations to both the C3 and C5 carbons.
The N-H proton should also show correlations to the adjacent C3 and C5 carbons. These correlations would definitively place the nitro and cyano groups at the C3 and C5 positions, respectively, relative to the C4 proton.
NOE (Nuclear Overhauser Effect): NOE-based experiments like NOESY or ROESY detect through-space proximity of nuclei rather than through-bond coupling. For a small, rigid molecule like this, its utility is limited. However, in larger derivatives, it could be used to establish the relative orientation of the pyrazole ring with respect to other parts of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. The molecular formula of this compound is C₄H₂N₄O₂. cymitquimica.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of approximately 138, corresponding to the molecular weight. The fragmentation pattern would likely involve the sequential loss of stable neutral molecules or radicals, providing structural clues. Key expected fragmentation pathways include:
Loss of the nitro group: [M - NO₂]⁺ at m/z 92.
Loss of nitrogen monoxide: [M - NO]⁺ at m/z 108.
Loss of hydrogen cyanide from the ring, a common fragmentation for pyrazoles.
The exact mass obtained from high-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula with high accuracy.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This section explores the application of this method to pyrazole derivatives, offering insights into their molecular geometry, intermolecular interactions, and crystal packing.
In a theoretical study on the formation of nitro-substituted pyrazoles, computational methods were employed to predict the kinetic viability of different reaction pathways, suggesting the more probable formation of 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline. mdpi.com Such computational approaches can complement experimental X-ray diffraction data by providing insights into the electronic structure and reactivity of these systems.
A summary of crystallographic data for a related pyrazole derivative is presented in the table below.
| Parameter | 6-amino-4-phenylpyrrolo[2,3-c] Current time information in Kanawha County, US.sielc.comnih.govthiadiazine-5-carbonitrile |
| Diffractometer | XtaLAB Synergy, HyPix |
| Radiation Source | Cu-Kα (λ = 1.5418 Å) |
| Temperature | 180.0 K |
| Structure Solution | Olex2, olex2.solve (Charge Flipping) |
| Refinement | SHELXL (Least Squares minimization) |
Table 1: Single Crystal X-ray Diffraction Parameters for a Related Heterocyclic Carbonitrile. mdpi.com
The crystal packing of molecules is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. In the solid state of 6-amino-4-phenylpyrrolo[2,3-c] Current time information in Kanawha County, US.sielc.comnih.govthiadiazine-5-carbonitrile, intermolecular hydrogen bonds are observed between the cyano (C≡N) and amino (N-H) groups of adjacent molecules. mdpi.com The distances for these N…H-N interactions are reported to be 3.009 Å and 3.038 Å. mdpi.com These interactions lead to the formation of a herringbone packing motif in the crystal. mdpi.com
The study of intermolecular interactions is crucial for understanding the physical properties of molecular crystals and for the design of new materials with desired functionalities. Theoretical studies have also been employed to investigate the nature of interactions between molecules like (E)-3,3,3-trichloro-1-nitroprop-1-ene and nitrylimines in the formation of nitro-substituted pyrazoles. mdpi.com
Computational methods, such as simulated annealing calculations and NMR spectroscopy, have been used to perform conformational analysis of other substituted nitroethenes, indicating that the solution structures are largely similar to those observed in the solid state. researchgate.net These techniques can provide valuable information on the preferred conformations and the energetic barriers between them.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method has been developed for the analysis of a related compound, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Furthermore, enantioselective HPLC methods have been developed for the separation of chiral N1-substituted-1H-pyrazoles using polysaccharide-based chiral stationary phases like Lux cellulose-2 and Lux amylose-2. nih.gov These methods have been shown to be effective in resolving racemic mixtures, which is crucial for the development of stereospecific pharmacological studies. nih.govresearchgate.net
A summary of an HPLC method for a related nitro-pyrazole derivative is provided in the table below.
| Parameter | Method for 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | MS-compatible (with formic acid instead of phosphoric acid) |
Table 2: HPLC Method for a Related Nitro-Substituted Pyrazole Carbonitrile. sielc.com
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of compounds. In the synthesis of novel nitro-substituted triaryl pyrazole derivatives, TLC was conducted on Merck glass plates coated with silica (B1680970) gel 60 F₂₅₄. nih.gov The visualization of the separated spots was achieved using UV light or an alcohol solution of anisaldehyde. nih.gov
Similarly, in the synthesis of 6-amino-4-phenylpyrrolo[2,3-c] Current time information in Kanawha County, US.sielc.comnih.govthiadiazine-5-carbonitrile, the reaction was monitored by TLC using commercial glass-backed plates (Merck Kieselgel 60 F₂₅₄), with visualization under UV light at 254 and 365 nm. mdpi.com The synthesis of other substituted 3-amino-1H-pyrazole-4-carbonitriles also utilized TLC for monitoring the reaction progress. mdpi.com
The general parameters for TLC analysis of related pyrazole derivatives are summarized below.
| Parameter | General Method |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Visualization | UV light (254 nm and 365 nm), Anisaldehyde solution |
Table 3: General TLC Parameters for the Analysis of Related Pyrazole Derivatives. mdpi.comnih.gov
Computational and Theoretical Studies of Nitro Substituted Pyrazole Carbonitriles
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-nitro-1H-pyrazole-5-carbonitrile, these studies would provide a foundational understanding of its electronic nature and predict its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Applications of DFT to this compound would involve optimizing its molecular geometry to find the most stable conformation. This would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are employed to determine vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. Studies on related pyrazole (B372694) derivatives often use the B3LYP functional with a basis set like 6-311+G(d,p) for reliable structural and electronic property prediction nih.govbhu.ac.in.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. An FMO analysis for this compound would calculate the energies of these orbitals. The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.comyoutube.com. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The spatial distribution of HOMO and LUMO densities would reveal the likely sites for nucleophilic and electrophilic attack, respectively.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic reagents bhu.ac.inresearchgate.net. The MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack bhu.ac.in. Typically, the area around the nitro group's oxygen atoms would exhibit a strong negative potential, while the hydrogen atom on the pyrazole ring would show a positive potential.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical studies are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve computational modeling of its potential reactions, such as nucleophilic substitution or cycloaddition. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction can be constructed. This analysis would determine the activation energy barriers, thereby predicting the feasibility and kinetics of the reaction. Such studies on related energetic materials have been used to understand decomposition pathways nih.gov.
Aromaticity Assessment of the Pyrazole Ring System (e.g., NICS)
The aromaticity of the pyrazole ring in this compound is a key feature influencing its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a common method for quantifying aromaticity nih.gov. It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity nih.gov. NICS calculations at the ring center (NICS(0)) and at 1 Å above the plane (NICS(1)) would provide a quantitative measure of the pyrazole ring's aromatic character, which is expected to be influenced by the electron-withdrawing nitro and carbonitrile substituents.
While the framework for a thorough computational investigation of this compound is clear, the specific data required to populate such a study is currently absent from the scientific literature. The outlined analyses, from DFT calculations to aromaticity assessments, represent a significant opportunity for future research to characterize this compound and expand the understanding of nitro-substituted pyrazoles.
Conformational Analysis and Intermolecular Interaction Modeling
The conformational landscape and intermolecular interactions of this compound are critical determinants of its crystal packing, density, and ultimately, its stability and energetic performance. Computational modeling provides a granular view of these characteristics.
Conformational analysis of the pyrazole ring system, which is inherently planar, focuses on the orientation of its substituents: the nitro group at position 3 and the carbonitrile group at position 5. Due to the planarity of the pyrazole ring, the primary conformational freedom arises from the rotation of the nitro group. Theoretical calculations, such as those performed using DFT methods, can predict the most stable conformations by mapping the potential energy surface as a function of the dihedral angle between the nitro group and the pyrazole ring. For substituted pyrazoles, the planarity of the molecule is often the most stable conformation due to the favorable conjugation between the substituents and the aromatic ring. nih.gov
Modeling of intermolecular interactions often involves the analysis of dimers and larger clusters of the molecule to determine the most energetically favorable packing arrangements. The strength of these interactions can be quantified through computational methods, providing insights into the cohesive energy of the crystal. For instance, theoretical investigations on substituted nitroxide radicals have shown a linear relationship between the molecular electrostatic potential and the interaction energies of hydrogen-bonded complexes. rsc.org Similar principles can be applied to understand the interactions in crystalline this compound.
Table 1: Calculated Intermolecular Interaction Energies for a Dimer of this compound (Illustrative)
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
| N-H···N (pyrazole-nitrile) | 2.1 | -5.8 |
| N-H···O (pyrazole-nitro) | 2.0 | -6.5 |
| C-H···N (pyrazole-nitrile) | 2.5 | -1.2 |
| π-π stacking | 3.5 | -2.5 |
Note: This table is illustrative and based on typical interaction energies found in similar heterocyclic compounds. Specific values for this compound would require dedicated quantum chemical calculations.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool in the study of energetic materials. These models aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, such as impact sensitivity or thermal stability. ej-chem.org
For nitro-substituted pyrazoles like this compound, QSAR and QSPR models can be developed to predict their energetic performance and sensitivity. The process typically involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors can include:
Constitutional descriptors: Molecular weight, number of nitro groups, oxygen balance.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Quantum-chemical descriptors: Dipole moment, HOMO-LUMO gap, molecular electrostatic potential, and charges on specific atoms.
Once a set of descriptors is calculated for a series of related compounds with known properties, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. nih.gov For instance, a study on various energetic compounds, including pyrazoles, found a linear correlation between mechanical sensitivity and the maximal heat of explosion for certain classes of compounds. mdpi.com
While a specific QSAR/QSPR model for this compound is not detailed in the available literature, the methodologies are well-established for pyrazole derivatives in other contexts, such as drug design. researchgate.netnih.gov These approaches could be adapted to predict the properties of energetic pyrazoles. The presence of the electron-withdrawing nitro and carbonitrile groups is known to significantly influence the electronic properties and reactivity of the pyrazole ring, a factor that would be captured by quantum-chemical descriptors in a QSPR model. nih.gov
Table 2: Key Molecular Descriptors for QSPR Modeling of Nitro-Substituted Pyrazoles (Illustrative)
| Descriptor | Description | Relevance to Reactivity/Stability |
| Oxygen Balance (OB₁₀₀) | A measure of the degree to which a compound can be oxidized. | Correlates with energy release. |
| Heat of Formation (ΔHf) | The enthalpy change when a compound is formed from its constituent elements. | A fundamental parameter for calculating performance. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies regions susceptible to electrophilic or nucleophilic attack. |
| Number of Nitro Groups | A simple count of the primary energetic functional group. | Directly related to energetic character. |
Synthetic Transformations and Derivatization Strategies for Nitro Substituted Pyrazole Carbonitriles
Functional Group Interconversions on the Pyrazole (B372694) Core
The reactivity of the nitro and nitrile groups allows for their conversion into other valuable functionalities, significantly expanding the synthetic utility of 3-nitro-1H-pyrazole-5-carbonitrile.
The nitro group is a key functional handle that can be readily transformed into other groups, most notably an amine. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be employed for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Other methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comresearchgate.net For nitro-pyrazoles specifically, a nickel-rhenium (Ni-Re) aqueous slurry with hydrazine (B178648) has been reported as an effective system, proceeding smoothly in ethanol (B145695) or 2-propanol. researchgate.net The resulting amino group can then serve as a nucleophile or a precursor for diazotization reactions, allowing for the introduction of a wide array of substituents.
The conversion of the nitro group to a halogen, while less common than reduction, provides another avenue for functionalization. This transformation can be achieved through various methods, although specific examples for this compound are not extensively documented. General methodologies for such conversions on aromatic systems often involve multi-step sequences, such as reduction to the amine, followed by a Sandmeyer-type reaction.
Table 1: Reagents for the Reduction of Nitro Groups
| Reagent/System | Conditions | Notes |
| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | H₂ gas | Common and efficient method for both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com |
| Iron (Fe) in Acidic Media | Refluxing acetic acid | A classic and cost-effective method. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, ethanol, reflux | A mild method suitable for substrates with other reducible groups. commonorganicchemistry.comresearchgate.net |
| Nickel-Rhenium (Ni-Re) Slurry | Hydrazine hydrate (B1144303), ethanol/2-propanol, 40-50°C | Reported to be effective for nitro-pyrazoles, with high yields. researchgate.net |
| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for the reduction of nitroarenes. wikipedia.org | |
| Trichlorosilane (HSiCl₃) and a Tertiary Amine | A metal-free reduction method for both aromatic and aliphatic nitro groups. organic-chemistry.orggoogle.com |
Reactions Involving the Nitrile Group (e.g., Hydrolysis to Carboxylic Acid, Cyclization to Amides)
The nitrile group is another valuable functional handle on the pyrazole ring, capable of undergoing a variety of transformations. One of the most common reactions is hydrolysis to a carboxylic acid. libretexts.orglumenlearning.com This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid to produce the carboxylic acid directly. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide, initially forms a carboxylate salt, which then requires acidification to yield the free carboxylic acid. chemguide.co.uklibretexts.org The resulting carboxylic acid, 3-nitro-1H-pyrazole-5-carboxylic acid, is a key intermediate for further derivatization. bldpharm.comboronmolecular.com
The nitrile group can also be partially hydrolyzed to an amide. libretexts.org This transformation can sometimes be achieved by carefully controlling the reaction conditions of the hydrolysis. ekb.eg For instance, treatment with sulfuric acid has been used to convert a cyano group on a pyrazolo[1,5-a]pyrimidine (B1248293) to a carboxamide. ekb.eg The resulting amide can then participate in further reactions or serve as a key structural feature in the final molecule. nih.govnih.gov
Furthermore, the nitrile group is a precursor for the formation of various heterocyclic rings through cyclization reactions. For example, nitriles can react with 1,3-dipolar species to form five-membered heterocycles. nih.gov
Table 2: Transformations of the Nitrile Group
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl, heat | Carboxylic Acid chemguide.co.uklibretexts.org |
| Base-Catalyzed Hydrolysis | NaOH solution, heat, then acid workup | Carboxylic Acid chemguide.co.uklibretexts.org |
| Partial Hydrolysis | H₂SO₄ | Carboxamide ekb.eg |
| Reduction | LiAlH₄ | Primary Amine libretexts.org |
| Reaction with Grignard Reagents | Grignard Reagent, then H₃O⁺ | Ketone youtube.com |
Scaffold Diversification through Substituent Modifications
The functional groups introduced through the transformations described above provide numerous opportunities for diversifying the pyrazole scaffold. The amino group derived from the reduction of the nitro group can be acylated, alkylated, or used in the construction of new rings. Similarly, the carboxylic acid obtained from nitrile hydrolysis can be converted to esters, amides, or other acid derivatives. These modifications allow for the fine-tuning of the molecule's properties. The pyrazole ring itself can also be a site for further substitution, depending on the reaction conditions and the directing effects of the existing substituents. nih.gov
Formation of Fused Heterocyclic Systems from Pyrazole Carbonitrile Precursors
A particularly important application of pyrazole carbonitriles is their use as precursors for the synthesis of fused heterocyclic systems. The strategic placement of functional groups on the pyrazole ring allows for intramolecular or intermolecular cyclizations to form bicyclic and polycyclic structures.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant interest. researchgate.netsemanticscholar.org The synthesis of these derivatives often involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. researchgate.netsemanticscholar.org Starting from this compound, a synthetic route would typically involve the reduction of the nitro group to an amine, yielding 3-amino-1H-pyrazole-5-carbonitrile. This aminopyrazole can then be reacted with various 1,3-dicarbonyl compounds or their equivalents, such as acetylacetone (B45752) or enaminones, to construct the pyrimidine (B1678525) ring. ekb.eg The reaction is often carried out in acetic acid. ekb.egresearchgate.net The resulting pyrazolo[1,5-a]pyrimidine system can be further functionalized. For example, the nitrile group can be hydrolyzed to a carboxamide or converted to other functionalities. ekb.eg
Pyrazolo[3,4-b]pyridines represent another important class of fused heterocycles that can be synthesized from pyrazole precursors. nih.govresearchgate.net The construction of the pyridine (B92270) ring fused to the pyrazole core can be achieved through several synthetic strategies. One common approach involves the reaction of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound. nih.gov Following the reduction of this compound to 3-amino-1H-pyrazole-5-carbonitrile, this intermediate can be reacted with various α,β-unsaturated ketones or aldehydes. nih.gov The reaction often proceeds via a Michael addition followed by cyclization and dehydration/oxidation to afford the aromatic pyrazolo[3,4-b]pyridine system. nih.gov Alternative methods include the Gould-Jacobs reaction, which utilizes a derivative of malonic acid. nih.gov The resulting pyrazolo[3,4-b]pyridine derivatives can exhibit a wide range of biological activities and serve as scaffolds for further chemical exploration. rsc.org
Other Fused Ring Systems
The synthesis of fused ring systems derived from this compound is a specialized area of research. While the broader class of pyrazoles is extensively used in the construction of fused heterocycles, direct and specific examples starting from this compound are not widely documented in readily available scientific literature. The reactivity of the pyrazole ring, substituted with both a nitro group and a carbonitrile, presents a unique chemical environment for cyclization reactions.
Generally, the construction of fused pyrazole systems involves the reaction of a substituted pyrazole with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core. Common fused pyrazole systems include, but are not limited to, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines. The synthesis of these systems typically utilizes aminopyrazole precursors which can readily undergo cyclocondensation reactions.
In the context of this compound, derivatization strategies would likely involve initial transformation of the nitro or nitrile group into a more reactive functionality, such as an amino or a carboxylic acid group, to facilitate subsequent cyclization. For instance, the reduction of the nitro group to an amine would yield 3-amino-1H-pyrazole-5-carbonitrile, a versatile precursor for various fused heterocycles.
Advanced Applications of Nitro Substituted Pyrazole Carbonitriles in Materials Science and Organic Synthesis
Utilization as Key Synthetic Intermediates and Building Blocks
The strategic placement of reactive sites on the 3-nitro-1H-pyrazole-5-carbonitrile scaffold makes it a highly effective building block for the synthesis of more complex, densely functionalized heterocyclic systems. The pyrazole (B372694) ring itself is a stable aromatic core, while the nitro and cyano groups provide multiple avenues for chemical transformation.
A significant application of this structural motif is demonstrated in the synthesis of novel energetic compounds where it serves as a foundational precursor. Researchers have successfully utilized a derivative, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan , which incorporates the core structure of this compound. mdpi.com The synthesis of this complex molecule highlights the role of the nitropyrazole carbonitrile as a key intermediate for linking different energetic heterocyclic rings, in this case, a nitropyrazole and a nitrofurazan. mdpi.com The presence of the cyano group is critical, influencing the electronic properties and reactivity of the parent molecule, allowing for the construction of these advanced, poly-heterocyclic architectures. This utility underscores its importance as a versatile platform for accessing new chemical entities with specialized properties.
Potential in Energetic Materials Chemistry
The development of new energetic materials is a critical area of research focused on creating compounds with high performance, improved stability, and reduced sensitivity. Nitropyrazoles are recognized as privileged structures in this field due to their high nitrogen content, significant enthalpies of formation, and thermal stability. mdpi.comnih.govepa.gov The incorporation of both a nitro group and a cyano group onto the pyrazole ring, as seen in This compound , offers a strategic approach to fine-tuning the properties of energetic materials.
The synthesis of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan (Compound 5 in the study) serves as a prime example of this strategy. mdpi.com This molecule was created to explore the effect of substituting a nitro group with a cyano group in a related dinitro compound. The study revealed that the introduction of the cyano group has a profound impact on the molecule's conformation and crystal packing. mdpi.com
Key findings from the comparative analysis include:
Molecular Planarity: The cyano-substituted molecule was found to be more planar than its dinitro analog. This is partly attributed to the smaller size of the cyano group compared to a nitro group, which results in a less sterically strained molecule. mdpi.com
Crystal Packing and Density: The change from a nitro to a cyano group significantly alters intermolecular interactions. While the dinitro analog forms a hydrate (B1144303), the cyano derivative crystallizes in an individual, anhydrous form. The crystal packing of the cyano compound is characterized by dimers linked through numerous shortened contacts, a common feature in polynitro compounds. mdpi.com
These structural modifications are crucial as they directly influence the material's density and detonation properties, demonstrating how This compound can be used as a building block to engineer next-generation energetic materials with tailored characteristics.
| Compound | Key Structural Feature | Notable Crystallographic Feature | Conformational Stability |
|---|---|---|---|
| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | Contains a cyano (-CN) group | Crystallizes in an individual, anhydrous form. Molecules are more planar. | The cisoid conformation is 1.5 kcal/mol more stable. |
| 3-(3,4-Dinitro-1H-pyrazol-5-yl)-4-nitrofurazan | Contains a second nitro (-NO2) group instead of cyano | Forms a hydrate upon crystallization. | The transoid conformation is 1.4 kcal/mol more stable. |
Role in the Design of Advanced Organic Functional Materials
The application of This compound in the field of advanced organic functional materials, such as those used in organic electronics or as functional dyes, is an emerging area of investigation. The unique electronic structure of the molecule—featuring a π-deficient pyrazole ring flanked by two strong electron-withdrawing groups (nitro and cyano)—suggests significant potential. This configuration creates a highly polarized system that could be exploited for creating materials with specific optoelectronic properties. While direct applications in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) using this specific compound are not yet widely documented, its structural motifs are of great interest to materials scientists for designing novel chromophores and n-type organic semiconductors.
Broader Implications in Catalysis and Method Development in Organic Chemistry
While This compound has not been reported as a catalyst itself, its structural class—nitro-functionalized pyrazoles—has shown significant promise in the development of new catalytic systems. The electron-deficient nature of the nitro-pyrazole ring and the presence of nitrogen atoms capable of coordinating to metal centers make these compounds attractive candidates as ligands in catalysis. chemscene.com
A pertinent study demonstrated that complexes formed in situ from various nitro-functionalized pyrazole derivatives and copper(II) salts can effectively catalyze the aerobic oxidation of catechol to o-quinone. mdpi.com This research highlights several key points with broader implications:
Ligand-Accelerated Catalysis: The pyrazole-based ligands were shown to significantly enhance the catalytic activity of the copper salts.
Tunable Reactivity: The efficiency of the catalytic system was influenced by the specific structure of the pyrazole ligand, indicating that the electronic and steric properties can be tuned to optimize catalytic performance. mdpi.com
This work suggests that This compound , with its distinct electronic and coordination properties, could serve as a valuable ligand in the development of novel catalysts for a range of organic transformations. The ability to use these systems to promote reactions under mild conditions, such as using atmospheric oxygen as the oxidant, aligns with the principles of green chemistry, further broadening the potential impact of this class of compounds. mdpi.com
Conclusion and Future Research Directions
Summary of Key Research Findings on 3-nitro-1H-pyrazole-5-carbonitrile and Analogues
Research into this compound is situated within the broader context of nitropyrazole and pyrazole (B372694) carbonitrile chemistry. Analogues bearing the nitropyrazole scaffold have been extensively investigated, primarily for their energetic properties. mdpi.comresearchgate.net The introduction of a nitro group onto the pyrazole ring significantly impacts the compound's electronic characteristics and stability, often leading to materials with high densities, good thermal stability, and high detonation performance. mdpi.com For instance, compounds like 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) are well-characterized energetic materials. mdpi.com The synthesis of these compounds typically involves the direct nitration of a pyrazole precursor using potent nitrating agents like mixed acid (sulfuric and nitric acid). researchgate.netresearchgate.net
On the other hand, pyrazole-carbonitrile derivatives are crucial intermediates in the synthesis of various fused heterocyclic systems and are recognized for their own spectrum of biological activities. nih.govmdpi.comnih.gov The synthesis of 5-aminopyrazole-4-carbonitriles, for example, is well-established and often proceeds through multicomponent reactions involving aldehydes, malononitrile (B47326), and hydrazines. mdpi.comfrontiersin.org These amino-pyrazole carbonitriles serve as versatile precursors for more complex molecules, including pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com
The combination of both a nitro group and a carbonitrile group on the pyrazole ring, as in this compound, suggests a molecule with unique properties. The electron-withdrawing nature of both substituents is expected to significantly influence the reactivity of the pyrazole ring. Research on closely related structures, such as 3-nitro-4-cyanopyrazole, has shown their utility as intermediates in the synthesis of more complex energetic materials like 3,4-dinitropyrazole. mdpi.com The primary findings, therefore, point towards this class of compounds as being highly functionalized intermediates with potential applications in energetic materials and as building blocks in synthetic chemistry.
Unexplored Synthetic Avenues and Methodological Advancements
While general methods for the synthesis of nitropyrazoles and pyrazole carbonitriles are known, the regioselective synthesis of specifically substituted compounds like this compound presents challenges and opportunities for new methodological development.
Direct Nitration of Pyrazole Carbonitriles: A potential, though challenging, route is the direct nitration of a pre-formed pyrazole-5-carbonitrile. The pyrazole ring is generally reactive towards electrophilic substitution, but the presence of the deactivating nitrile group and the potential for N-nitration versus C-nitration would require careful optimization of reaction conditions. researchgate.netresearchgate.net The regioselectivity of this nitration would be a key aspect to investigate.
Cyclization Strategies: Building the ring from acyclic precursors is a common strategy for pyrazoles. mdpi.comresearchgate.net An unexplored avenue could involve the development of novel multicomponent reactions using nitro-containing building blocks. For instance, a reaction between a nitro-substituted β-ketonitrile and hydrazine (B178648) could potentially form the desired scaffold in a single step.
Modern Synthetic Methods: The application of modern synthetic techniques to this area is largely unexplored. Microwave-assisted synthesis, solvent-free techniques, and flow chemistry could offer significant advantages in terms of reaction time, yield, and safety, especially when dealing with potentially energetic compounds. researchgate.net These methods could allow for better control over exothermic nitration reactions and improve the efficiency of cyclization steps. researchgate.net
Post-Cyclization Functional Group Interconversion: Another avenue involves the conversion of other functional groups on a pre-existing 3-nitropyrazole ring into a nitrile. For example, the dehydration of a 3-nitro-1H-pyrazole-5-carboxamide or the transformation of a 3-nitro-1H-pyrazole-5-carboxylic acid derivative could provide access to the target molecule. chemicalbook.com Investigating novel and efficient reagents for these transformations would be a valuable contribution.
Future Directions for Advanced Mechanistic and Computational Studies
To fully harness the potential of this compound, a deep understanding of its structure, reactivity, and properties is essential. Advanced mechanistic and computational studies can provide insights that are difficult to obtain through experimental work alone.
DFT Calculations: Density Functional Theory (DFT) studies can be employed to investigate the molecular structure, electronic properties, and vibrational spectra of this compound. researchgate.net Such studies can predict the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity towards electrophiles and nucleophiles. mdpi.com
Reaction Mechanism Elucidation: Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. mdpi.com For example, modeling the direct nitration of pyrazole-5-carbonitrile could help predict the most likely site of substitution and the activation energies for different pathways, guiding the development of regioselective synthetic methods. Similarly, the mechanism of cyclization reactions to form the pyrazole ring could be explored to optimize reaction conditions.
Predicting Material Properties: For potential applications in materials science, computational methods can predict key properties. For energetic material applications, parameters such as heat of formation, density, and detonation velocity can be calculated. mdpi.com For applications in optoelectronics, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum and other photophysical properties. researchgate.net
Tautomerism and Acidity: The pyrazole ring in this compound is tautomeric. Computational studies can determine the relative energies of the different tautomers and the energetic barrier for their interconversion. Furthermore, the pKa value can be calculated to understand its acidity, which is important for its reactivity and for the synthesis of its salts.
Emerging Applications in Novel Material Development and Synthetic Challenges
The unique combination of functional groups in this compound opens up possibilities for its use in various advanced materials, though significant synthetic challenges must be addressed.
Energetic Materials: The most immediate potential application lies in the field of energetic materials. mdpi.comresearchgate.net The nitro group imparts energetic character, while the nitrogen-rich pyrazole ring contributes to a high heat of formation and the generation of nitrogen gas upon decomposition. The nitrile group can be a precursor to other energetic functionalities, such as tetrazoles, further enhancing the energetic properties. The key challenge is the development of a safe and scalable synthesis for this and related compounds, as nitrated heterocycles can be sensitive to shock, friction, and heat. mdpi.comresearchgate.net
Coordination Polymers and MOFs: The pyrazole and nitrile functionalities are excellent ligands for metal coordination. This suggests that this compound could serve as a building block for novel coordination polymers or metal-organic frameworks (MOFs). The properties of these materials could be tuned by the choice of metal ion, with potential applications in catalysis, gas storage, or as sensors.
Organic Electronics and Photonics: Pyrazole derivatives with conjugated systems have been explored for their photophysical properties and potential use as organic materials for sensors or optoelectronics. mdpi.com The strong electron-withdrawing nature of the nitro and nitrile groups could be exploited to create push-pull chromophores by introducing electron-donating groups elsewhere on the molecule. This could lead to materials with interesting non-linear optical (NLO) properties or for use in dye-sensitized solar cells.
Synthetic Scaffolds: Beyond direct applications, the compound is a synthetically challenging but valuable scaffold. The differential reactivity of the functional groups could be used to selectively build more complex molecules. For example, the nitrile could be hydrolyzed to a carboxylic acid bldpharm.commanchesterorganics.com or reduced to an amine, while the nitro group could be reduced to an amino group, researchgate.net opening up a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-nitro-1H-pyrazole-5-carbonitrile, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis of pyrazole carbonitriles typically involves cyclocondensation of hydrazines with α,β-unsaturated nitriles or via nitration of preformed pyrazole intermediates. For this compound, a multi-step approach may include:
Cyclization : Reacting a substituted acrylonitrile derivative with hydrazine hydrate under reflux in ethanol .
Nitration : Introducing the nitro group using a mixture of nitric and sulfuric acids, with temperature control (0–5°C) to avoid over-nitration .
- Optimization : Yield improvements (e.g., 60–80%) are achieved by adjusting stoichiometry (1:1.2 molar ratio of precursor to nitrating agent) and reaction time (2–4 hours). Purity (>95%) is confirmed via HPLC using a C18 column with acetonitrile/water mobile phase .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Expect strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- ¹H NMR : Aromatic protons in the pyrazole ring appear as singlets or doublets in δ 7.5–8.5 ppm, while the NH proton (if present) resonates as a broad peak at δ 10–12 ppm in DMSO-d₆ .
- ¹³C NMR : The carbonitrile carbon appears at ~115–120 ppm, and the nitro-bearing carbon at ~140–145 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 139.08 (C₄H₂N₄O₂) confirms the molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Structural validation in crystallography requires:
Data Quality : Ensure high-resolution data (<1.0 Å) to minimize noise. Use SHELXL for refinement, leveraging its robust handling of twinning and disorder .
Validation Tools : Employ PLATON or CheckCIF to flag outliers in bond lengths/angles (e.g., C-NO₂ bonds ~1.45 Å) and assess R-factor convergence (<5% for high-quality datasets) .
Contradiction Resolution : If thermal parameters (B-factors) for the nitro group exceed 5 Ų, consider dynamic disorder or solvent effects. Re-measure data at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. What strategies are recommended for analyzing contradictory results in the biological activity screening of pyrazole carbonitrile derivatives?
- Methodological Answer :
- Dose-Response Validation : Repeat assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects. Use IC₅₀ values with 95% confidence intervals .
- Structural Confounds : Verify compound stability under assay conditions (pH 7.4, 37°C) via LC-MS to detect hydrolysis (e.g., loss of nitrile group forming amides).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives. For conflicting data, use principal component analysis (PCA) to identify outliers in structural or assay variables .
Q. In multi-step syntheses of this compound, how can intermediates be effectively characterized to ensure reaction progression?
- Methodological Answer :
- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction completion. For nitro intermediates, UV visualization (254 nm) is effective due to chromophore activity .
- In-Situ FTIR : Monitor nitrile (2250 cm⁻¹) and nitro (1530 cm⁻¹) group formation during reactions.
- Quantitative NMR : Integrate diagnostic peaks (e.g., NH proton disappearance after nitration) using ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
